(4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-6-4-15(5-7-16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-3-1-2-10-22-17/h1-10H,11-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIAHWYSOPYNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 2-aminopyridine with a suitable dicarbonyl compound to form the pyridazinyl core.
Introduction of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazinyl moiety.
Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridazinyl moieties.
Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor or modulator of certain enzymes or receptors, making it useful in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinyl and piperazinyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Piperazine Derivatives
The piperazine ring is a critical scaffold in many bioactive molecules. For example:
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : This analog replaces the 4-fluorophenyl group with a thiophen-2-yl moiety. Thiophene’s lower aromaticity relative to fluorophenyl could reduce π-stacking interactions but improve solubility.
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) : Here, a pyrazole ring and a butanone linker replace the pyridazine-pyridin-2-ylamino system. Pyrazole’s smaller size and planar structure might reduce steric hindrance, improving binding to flat enzymatic pockets. However, the absence of the pyridazine core could diminish hydrogen-bonding capacity.
Fluorophenyl-Containing Analogs
The 4-fluorophenyl group is a common substituent in drug design. For instance:
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone : This compound shares the 4-fluorophenyl-piperazine motif but incorporates a benzotriazole-ethanone group instead of pyridazine.
Pyridazine-Based Derivatives
Pyridazine derivatives often exhibit diverse bioactivities. For example, morpholine in increases polarity, whereas the pyridin-2-ylamino group in the target compound may balance lipophilicity and hydrogen-bond donor capacity.
Hypothetical Pharmacological and Physicochemical Profiles
The following table summarizes inferred properties based on structural comparisons:
Biological Activity
The compound (4-Fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS No. 1020977-60-9) is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific tyrosine kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.4 g/mol. Its structure includes a fluorinated phenyl group, a piperazine moiety, and a pyridazinyl-pyridinyl linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1020977-60-9 |
| Solubility | DMSO soluble |
Research indicates that this compound acts primarily as a selective inhibitor of several tyrosine kinases, including c-Met and vascular endothelial growth factor receptors (VEGFRs) . These kinases play pivotal roles in tumor angiogenesis and cell signaling pathways that promote cancer cell proliferation.
Antitumor Effects
The compound has been evaluated for its antitumor properties across various cancer models:
- Non-Small Cell Lung Cancer (NSCLC) :
-
Hepatocellular Carcinoma :
- The compound exhibited potent anti-tumor effects, leading to apoptosis in hepatocellular carcinoma cells through the inhibition of angiogenesis .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Group | Enhances lipophilicity and target binding |
| Piperazine Moiety | Facilitates interaction with biological targets |
| Pyridazinyl-Pyridinyl Linkage | Critical for kinase selectivity |
Case Studies
- Preclinical Models :
- Comparative Analysis :
Q & A
Q. What synthetic strategies are recommended for achieving high-purity yields of the compound?
To optimize synthesis, use stepwise coupling reactions under inert atmospheres. Key steps include:
- Nucleophilic substitution at the pyridazine core with a piperazine derivative in dimethylformamide (DMF) at 80–100°C .
- Amide bond formation between the fluorophenyl group and piperazine using coupling agents like HATU or EDCI .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl aromatic protons (~7.2–7.8 ppm) and piperazine methylene groups (~2.8–3.5 ppm) .
- FT-IR : Verify carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and pyridazine ring vibrations .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How can analytical methods like HPLC or LC-MS be validated for purity assessment?
Develop a reversed-phase HPLC method with:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30, 0.1% formic acid).
- Detection : UV at 254 nm and MS/MS for fragmentation patterns . Validate parameters (linearity, LOD/LOQ) per ICH guidelines using spiked samples.
Advanced Research Questions
Q. How to design biological assays to evaluate target engagement (e.g., kinase inhibition)?
Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against purified enzymes. For cellular activity:
- Phosphorylation assays : Treat cell lysates with the compound and quantify target phosphorylation via Western blot .
- Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Conduct forced degradation studies :
- Acidic/basic conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify remaining compound .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition pathways .
Q. How to resolve contradictions in biological activity data across studies?
- Replicate assays under standardized conditions (e.g., cell line provenance, passage number) .
- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers or batch effects .
Q. Which computational tools predict binding modes and selectivity?
- Molecular docking (AutoDock Vina) : Screen against crystal structures of target receptors (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with pyridazine N-atoms) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability (GROMACS) .
Q. How to structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the fluorophenyl group with chloro- or methoxy-substituted analogs to test electronic effects .
- Side-chain variations : Introduce alkyl groups on piperazine to enhance lipophilicity (ClogP calculations) .
- Bioisosteres : Substitute pyridazine with triazole to improve metabolic stability .
Q. What in vitro models evaluate metabolic stability and CYP450 interactions?
- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values .
Q. Which toxicity assays are critical for early-stage safety profiling?
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (72-hour exposure) .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Ames test : Bacterial reverse mutation assay for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
